Mammaglobin-A precursor (83-92)
Description
Properties
sequence |
LIYDSSLCDL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mammaglobin-A precursor (83-92) |
Origin of Product |
United States |
Identification and Characterization of Mammaglobin a Precursor 83 92 As an Epitope
Discovery and Precise Amino Acid Sequence Delineation (LIYDSSLCDL)
The discovery of the Mammaglobin-A precursor (83-92) epitope was the result of efforts to identify specific targets for T-cell-mediated immune responses against breast cancer. Researchers utilized HLA class I-peptide binding prediction algorithms to screen the full-length Mammaglobin-A protein for potential epitopes. nih.govoup.com This computational approach identified several candidate peptides, including the 10-amino acid sequence LIYDSSLCDL, corresponding to positions 83-92 of the Mammaglobin-A precursor protein. nih.govoup.comspandidos-publications.comsemanticscholar.orgnih.govresearchgate.net Subsequent experimental validation confirmed the ability of this peptide to elicit an immune response. nih.govnih.gov
The precise amino acid sequence of this epitope is Leucine-Isoleucine-Tyrosine-Aspartic Acid-Serine-Serine-Leucine-Cysteine-Aspartic Acid-Leucine (LIYDSSLCDL). nih.govoup.comspandidos-publications.comsemanticscholar.orgnih.govresearchgate.net This specific sequence is crucial for its interaction with immune cells.
Human Leukocyte Antigen (HLA) Restriction and Binding Characteristics
The presentation of peptide epitopes to T cells is mediated by Human Leukocyte Antigen (HLA) molecules, also known as Major Histocompatibility Complex (MHC) molecules. The Mammaglobin-A precursor (83-92) epitope exhibits specific binding characteristics to a particular HLA allotype.
Research has consistently demonstrated that the Mammaglobin-A precursor (83-92) epitope is restricted by the HLA-A2 molecule. nih.govoup.comspandidos-publications.comsemanticscholar.orgnih.govresearchgate.netcreative-peptides.com This means that the peptide binds to the peptide-binding groove of the HLA-A2 molecule on the surface of antigen-presenting cells. This binding is a prerequisite for the recognition of the epitope by CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for killing cancer cells. nih.gov Studies have confirmed this binding specificity through various assays, including HLA-A2 stabilization assays. researchgate.net
Further investigations into the immune response against Mammaglobin-A have revealed that the (83-92) precursor epitope is immunodominant. spandidos-publications.comsemanticscholar.orgresearchgate.net This signifies that among the various potential epitopes derived from the Mammaglobin-A protein, the (83-92) sequence elicits a more robust and frequent immune response in HLA-A2 positive individuals. nih.govnih.gov In studies involving CD8+ CTLs from breast cancer patients, the reactivity to the Mam-A2.1 (83-92, LIYDSSLCDL) epitope was notably significant. nih.govnih.gov This immunodominance makes it a particularly attractive target for the development of cancer vaccines and other immunotherapeutic strategies. spandidos-publications.comsemanticscholar.org
This table showcases several identified Mammaglobin-A derived epitopes that bind to the HLA-A2 molecule, with Mam-A2.1 (83-92) being a key immunodominant epitope. nih.govoup.com
Immunological Mechanisms and Cellular Interactions
Cytotoxic T Lymphocyte (CTL) Induction and Activation Potency
The Mammaglobin-A precursor (83-92) epitope, with the amino acid sequence LIYDSSLCDL, has demonstrated the ability to induce and activate cytotoxic T lymphocytes (CTLs), a critical component of the adaptive immune system responsible for eliminating tumor cells. nih.govmdpi.com Studies have shown that this specific peptide is an immunodominant epitope, meaning it elicits a strong immune response. mdpi.comresearchgate.net
The Mammaglobin-A precursor (83-92) epitope is recognized by CD8+ T lymphocytes in an HLA-A2-restricted manner. nih.govdtic.mil This means that the peptide is presented on the cell surface by the HLA-A2 molecule, a specific type of Major Histocompatibility Complex (MHC) class I protein, which then activates CD8+ T cells. nih.govoup.com
Research has demonstrated that CD8+ CTLs from breast cancer patients can react to the Mam-A2.1 (83-92) epitope. nih.gov In vitro studies have successfully generated CD8+ T cell lines from breast cancer patients that show specificity for this peptide. dtic.mil Furthermore, vaccination with mammaglobin-A cDNA in transgenic mice expressing human HLA-A2 and CD8 has been shown to induce a significant expansion of epitope-specific CD8+ CTLs. nih.govoup.com These CTLs were capable of recognizing and killing breast cancer cell lines that were positive for both HLA-A2 and mammaglobin-A. nih.govoup.com
The following table summarizes findings from studies on CD8+ T lymphocyte responses to the Mammaglobin-A precursor (83-92) epitope.
| Study Focus | Key Finding | Reference |
| Epitope Identification | Identified Mam-A2.1 (83-92) as an HLA-A2-restricted epitope recognized by CD8+ CTLs from breast cancer patients. | nih.gov |
| In Vitro T-Cell Line Generation | Developed CD8+ T cell lines from a breast cancer patient that showed moderate, specific CTL activity against the 83-92 peptide. | dtic.mil |
| In Vivo Mouse Model | Vaccination with mammaglobin-A cDNA in HLA-A2+/hCD8+ transgenic mice induced CD8+ CTLs that recognized the Mam-A2.1 (83-92) epitope. | oup.com |
| Immunodominance | MamA2.1 (83-92) exerted HLA-A2 specific immunodominance in stimulating effector CD8+ T cell responses. | mdpi.com |
A key indicator of T-cell activation is the secretion of cytokines, with Interferon-gamma (IFN-γ) being a hallmark of a Th1-type immune response, which is crucial for anti-tumor immunity. Studies have consistently shown that T cells specific for the Mammaglobin-A precursor (83-92) epitope produce IFN-γ upon stimulation.
An IFN-γ ELISPOT assay, a sensitive method for detecting cytokine-secreting cells, has been widely used to confirm the reactivity of T cells to this epitope. nih.govoup.com In studies involving both breast cancer patients and vaccinated transgenic mice, spleen cells and peripheral blood mononuclear cells demonstrated a significant release of IFN-γ when stimulated with the Mam-A2.1 (83-92) peptide. nih.govresearchgate.netoup.com Furthermore, research has indicated that a higher number of IFN-γ-producing CD8+ T cells specific for the Mammaglobin-A (83-92) epitope were observed in breast cancer patients who achieved a pathological complete response to neoadjuvant chemotherapy. nih.gov
The table below outlines the research findings on IFN-γ secretion by T cells specific for the Mammaglobin-A precursor (83-92) epitope.
| Study Context | Method of IFN-γ Detection | Key Finding | Reference |
| Breast Cancer Patients | IFN-γ ELISPOT assay | CD8+ CTLs from breast cancer patients reacted to the Mam-A2.1 (83-92) epitope by secreting IFN-γ. | nih.gov |
| Vaccinated Transgenic Mice | IFN-γ ELISPOT assay | Spleen cells from mice immunized with mammaglobin-A cDNA reacted to the Mam-A2.1 (83-92) peptide by secreting IFN-γ. | researchgate.netoup.com |
| Neoadjuvant Chemotherapy Patients | IFN-γ ELISPOT assay | Patients with a pathological complete response showed a marked increase in IFN-γ-producing CD8+ T cells after stimulation with the Mammaglobin-A (83-92) peptide. | nih.gov |
| In Vitro T-Cell Stimulation | ELISA | Supernatant from CD8+ T cells activated with the MamA2.1 peptide showed enhanced IFN-γ expression. | spandidos-publications.com |
Antigen Presentation Pathway Dynamics
The presentation of the Mammaglobin-A precursor (83-92) epitope to T cells is a complex process involving professional antigen-presenting cells (APCs) and the intricate machinery of the antigen presentation pathway.
Professional APCs, such as dendritic cells (DCs), are essential for initiating the T-cell response to the Mammaglobin-A precursor (83-92) epitope. dtic.milnih.gov These cells capture, process, and present the peptide on their surface MHC class I molecules. bmj.com
Studies have utilized autologous peptide-pulsed dendritic cells to stimulate T lymphocytes from healthy donors and breast cancer patients in vitro. nih.govnih.gov This process has been shown to successfully induce peptide-specific T cells. nih.gov Monocyte-derived DCs pulsed with the mammaglobin-derived peptide (aa 83-92) have also been used to develop CD8+ T cell lines from HLA-A*0201-positive breast cancer patients. dtic.mil The human monocyte-like cell line, THP-1, which is HLA-A2+, has also been used as an APC to study the activation of CD8+ T cells by the MamA2.1 peptide. spandidos-publications.com
The surface expression of MHC class I molecules is a critical factor in the ability of a cell to present epitopes like Mammaglobin-A precursor (83-92) to CD8+ T cells. Downregulation of MHC class I expression is a common immune escape mechanism used by tumors. spandidos-publications.com
Research has investigated methods to enhance HLA class I expression to improve the efficacy of vaccine strategies. For instance, treatment of THP-1 cells with certain selenocompounds was found to increase the cell surface expression of HLA-A2. spandidos-publications.com This upregulation of MHC class I molecules is believed to enhance the presentation of the MamA2.1 peptide, leading to more effective CTL activation. spandidos-publications.com DNA vaccines incorporating the Mammaglobin-A precursor (83-92) epitope have been designed as single-chain trimers with the HLA-A2 heavy chain and β2-microglobulin, which are proposed to bypass some of the cellular quality control mechanisms and lead to stable surface expression of the peptide-MHC complex. researchgate.net
The generation of the Mammaglobin-A precursor (83-92) epitope and its loading onto MHC class I molecules is dependent on the cellular antigen processing machinery. This includes the proteasome, which degrades the full-length protein into smaller peptides, and the transporter associated with antigen processing (TAP), which transports these peptides into the endoplasmic reticulum for loading onto MHC class I molecules. bmj.com
Studies have shown that strategies to enhance the components of the antigen presentation machinery can improve the immune response. For example, treatment with methylselenol-producing compounds has been shown to upregulate components involved with the antigen presentation machinery in THP-1 cells. researchgate.net While direct studies on the regulation of specific antigen processing machinery components by the Mammaglobin-A precursor (83-92) itself are limited, the successful in vivo recognition of this epitope implies that it is naturally processed and presented through this pathway. nih.govoup.comnih.gov
Regulation of Antigen Processing Machinery Components
Transporter Associated with Antigen Processing (TAP) 1 and 2
The Transporter Associated with Antigen Processing (TAP) is a critical component of the major histocompatibility complex (MHC) class I antigen presentation pathway. It is a heterodimeric protein embedded in the endoplasmic reticulum (ER) membrane, consisting of two subunits, TAP-1 and TAP-2. nih.gov The primary function of the TAP transporter is to shuttle proteasome-generated peptide fragments from the cytoplasm into the lumen of the ER. nih.gov
Research has demonstrated that the expression of both TAP-1 and TAP-2 can be significantly upregulated, which in turn enhances the presentation of tumor-associated antigens like Mammaglobin-A. In a study involving the human monocytic cell line THP-1, treatment with methylselenic acid (MSA) and a methylselenol derivative (DMDSe) led to a notable increase in both the protein and mRNA levels of TAP-1 and TAP-2. nih.gov This upregulation of TAP components is a key mechanism for increasing the surface expression of HLA class I molecules, thereby potentially boosting the immune response against cells presenting the Mammaglobin-A peptide. nih.gov
| Component | Function | Effect of Upregulation on Mammaglobin-A (83-92) Presentation |
| TAP-1 | Forms one half of the heterodimeric TAP transporter responsible for peptide translocation into the ER. | Increased expression enhances the transport of the Mammaglobin-A peptide into the ER for loading onto MHC class I molecules. nih.gov |
| TAP-2 | Forms the other half of the TAP transporter, working in concert with TAP-1. | Upregulation contributes to more efficient peptide delivery to the ER, facilitating greater surface presentation of the peptide. nih.gov |
Immunoproteasome Subunits (LMP-2, LMP-7)
The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory cytokines like interferon-gamma (IFN-γ). nih.gov It plays a crucial role in generating peptides that are optimized for binding to MHC class I molecules. This is achieved by replacing the standard catalytic subunits of the proteasome with three inducible subunits: LMP-2 (low molecular mass polypeptide 2), MECL-1, and LMP-7 (low molecular mass polypeptide 7). nih.govuni-konstanz.de The genes encoding LMP-2 and LMP-7 are located within the MHC class II region, alongside the TAP genes, highlighting their coordinated role in antigen presentation. nih.gov
The activity of these subunits is integral to the processing of tumor antigens. Studies have shown that enhancing the expression of immunoproteasome subunits can lead to more efficient antigen presentation. Specifically, in relation to the Mammaglobin-A precursor, treatment of THP-1 cells with MSA and DMDSe resulted in elevated protein and mRNA transcript levels of LMP-2 and LMP-7. nih.gov This suggests that increased immunoproteasome activity contributes to the effective generation of the Mammaglobin-A (83-92) peptide for subsequent transport and presentation. nih.gov
| Subunit | Location | Function in Antigen Processing |
| LMP-2 | MHC Class II Region | Replaces a standard proteasome subunit to alter cleavage specificity, favoring the production of peptides with C-terminal residues that are optimal for TAP transport and MHC class I binding. nih.govnih.gov |
| LMP-7 | MHC Class II Region | Like LMP-2, it is an inducible catalytic subunit that enhances the generation of immunogenic peptides suitable for presentation to CD8+ T cells. nih.govnih.gov |
Tapasin and Beta-2 Microglobulin (β2m) Involvement
The final stages of MHC class I assembly and peptide loading in the endoplasmic reticulum are orchestrated by the peptide-loading complex (PLC), where Tapasin and Beta-2 Microglobulin (β2m) play indispensable roles.
Tapasin acts as a molecular chaperone, bridging the newly synthesized MHC class I heavy chain/β2m heterodimer to the TAP transporter. This physical link facilitates the efficient capture of peptides, like Mammaglobin-A (83-92), as they enter the ER. Tapasin also plays a role in "peptide editing," ensuring that only high-affinity peptides are stably loaded onto the MHC class I molecule before it is released from the ER for transport to the cell surface. Research has confirmed that the expression of Tapasin is upregulated along with other APM components by agents that enhance antigen presentation, such as MSA and DMDSe. nih.gov
Beta-2 Microglobulin (β2m) is a small protein that serves as the light chain of the MHC class I molecule. mednexus.orgwikipedia.org It is essential for the proper folding and stabilization of the MHC class I heavy chain and for the formation of the peptide-binding groove. mednexus.org Without β2m, the MHC class I heavy chain cannot be correctly assembled or transported to the cell surface. uniprot.org The dysregulation of β2m is associated with various diseases. mednexus.org As a fundamental component of the MHC class I complex, its availability is a rate-limiting factor for antigen presentation. Studies have shown that treatments enhancing the expression of APM components also increase the protein and mRNA levels of β2m, underscoring its coordinated regulation within the antigen presentation pathway. nih.gov
| Molecule | Type | Role in Mammaglobin-A (83-92) Presentation |
| Tapasin | Chaperone Protein | Bridges MHC class I to the TAP transporter, facilitating the loading and selection of high-affinity peptides like Mammaglobin-A (83-92). nih.gov |
| Beta-2 Microglobulin (β2m) | Protein (MHC Light Chain) | Essential for the structural integrity and stability of the MHC class I molecule that presents the Mammaglobin-A peptide. nih.govmednexus.orgwikipedia.org |
In Vitro Research Methodologies and Models for Epitope Analysis
Cell Line Models for Antigen Presentation and T Cell Activation Studies
To investigate the immunological potential of the Mammaglobin-A precursor (83-92) peptide, various cell line models are employed to mimic the processes of antigen presentation and subsequent T-cell activation.
T2 cells are a valuable tool in cellular immunology because they are deficient in the Transporter associated with Antigen Processing (TAP). nih.govnih.gov This deficiency means they are poor at presenting endogenous peptides on their HLA class I molecules, resulting in empty and unstable HLA-A2 molecules on their surface. nih.govnih.gov This characteristic makes them ideal for studying the binding of exogenous peptides.
In research concerning the Mam-A precursor (83-92), T2 cells are used in MHC stabilization assays. nih.gov When these cells are incubated with a peptide that can bind to HLA-A2, the surface expression of stable HLA-A2 molecules increases, which can be measured using flow cytometry. nih.gov This method directly demonstrates the binding affinity of the peptide to the HLA-A2 molecule. nih.gov Furthermore, T2 cells are "pulsed" or loaded with the Mam-A precursor (83-92) peptide to act as artificial antigen-presenting cells to stimulate and expand peptide-specific cytotoxic T lymphocytes (CTLs) in vitro. nih.govoup.com
Table 1: Application of T2 Cells in Mammaglobin-A Epitope Research
| Application | Description | References |
| MHC Stabilization Assay | T2 cells are incubated with Mam-A peptides. An increase in surface HLA-A2 expression, detected by flow cytometry, confirms the peptide's ability to bind to the HLA-A2 molecule. | nih.gov |
| CTL Stimulation | T2 cells are loaded with Mam-A peptides and used to stimulate CD8+ T cells from healthy donors or breast cancer patients to generate and expand peptide-specific CTL lines for further functional studies. | nih.govoup.com |
The human monocytic cell line, THP-1, serves as another crucial model for studying antigen presentation. nih.govspandidos-publications.com These cells can be differentiated into macrophage-like or dendritic-like cells, which are professional antigen-presenting cells (APCs). nih.gov In the context of Mam-A research, THP-1 cells have been used as APC-like cells to investigate how certain agents can enhance the presentation of tumor-associated antigens. spandidos-publications.com For instance, studies have assessed the impact of selenocompounds on the surface expression of HLA class I molecules on THP-1 cells, which is relevant for improving the efficacy of peptide-based vaccines like those targeting Mammaglobin-A. spandidos-publications.com
To validate that T cells activated by the Mam-A precursor (83-92) peptide can recognize and kill actual tumor cells, researchers use a panel of breast cancer cell lines with defined HLA and Mammaglobin-A expression statuses. nih.govoup.com
HLA-A2+/Mammaglobin-A+ cell lines (e.g., HBL-100, AU-565, and MDA415 transfected with HLA-A2) are used as targets to determine if the peptide-specific CTLs can recognize the naturally processed and presented epitope on tumor cells. nih.govoup.com
HLA-A2+/Mammaglobin-A- cell lines (e.g., MCF-7) serve as negative controls to ensure the cytotoxic activity is specific to the Mammaglobin-A antigen. nih.gov
HLA-A2-/Mammaglobin-A+ cell lines (e.g., wild-type MDA415) are used to confirm that the recognition is HLA-A2 restricted. nih.gov
Studies have shown that CTLs specific for Mam-A precursor (83-92) can effectively kill HLA-A2+/Mam-A+ breast cancer cells, while showing no or significantly less activity against control cell lines that lack either HLA-A2 or Mammaglobin-A expression. nih.govoup.com
Table 2: Breast Cancer Cell Lines Used for Target Recognition Studies
| Cell Line | HLA-A2 Status | Mammaglobin-A (Mam-A) Status | Purpose in Research | References |
| HBL-100 | + | + | Target for CTL cytotoxicity assays | oup.com |
| AU-565 | + | + | Target for CTL cytotoxicity assays | oup.com |
| MDA415 (transfected) | + | + | Target for T-cell recognition assays | nih.gov |
| MCF-7 | + | - | Negative control for Mam-A specificity | nih.gov |
| MDA415 (wild type) | - | + | Negative control for HLA-A2 restriction | nih.gov |
Immunological Assays for Functional Characterization
Functional characterization of the T-cell response to the Mammaglobin-A precursor (83-92) is primarily accomplished through immunological assays that measure cytokine production.
The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method used to quantify the number of individual cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ). nih.govsigmaaldrich.com IFN-γ is a key cytokine produced by activated CD8+ T cells and is indicative of a Th1-type, anti-tumor immune response. nih.govmabtech.com
In the context of Mam-A precursor (83-92) research, ELISPOT assays are used to measure the frequency of peptide-specific T cells in blood samples from breast cancer patients and healthy individuals. nih.govnih.gov A positive response is indicated by a significantly higher number of IFN-γ-secreting cells (spots) in wells where T cells are stimulated with the Mam-A peptide compared to control wells without the peptide. nih.gov Research has successfully used IFN-γ ELISPOT assays to demonstrate that CD8+ T cells from breast cancer patients recognize and react to the Mam-A precursor (83-92) epitope. nih.gov Additionally, ELISA-based assays have been used to measure the concentration of IFN-γ in the supernatant of T-cell cultures, confirming that stimulation with the peptide leads to enhanced cytokine protein expression. spandidos-publications.com
Table 3: Summary of Immunological Assay Findings
| Assay | Measurement | Key Finding | References |
| IFN-γ ELISPOT | Frequency of IFN-γ secreting cells | CD8+ T cells from breast cancer patients react to the Mam-A2.1 (83-92) epitope. Pre-existing CD8 T cell responses to Mam-A epitopes are present in patients. | nih.govnih.gov |
| IFN-γ ELISA | Concentration of IFN-γ in supernatant | CD8+ T cells activated by Mam-A peptide-pulsed APCs pre-treated with certain selenocompounds show enhanced IFN-γ expression. | spandidos-publications.com |
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assays
Chromium-51 (⁵¹Cr) release assays are a classic and widely used method for quantifying the cytotoxic activity of immune cells, such as CTLs and Natural Killer (NK) cells. nih.govthermofisher.com This technique provides a direct measure of target cell lysis mediated by effector cells.
The principle of the assay involves labeling target cells, in this case, tumor cells that express both the target antigen (Mammaglobin-A) and the appropriate Major Histocompatibility Complex (MHC) molecule (such as HLA-A2), with the radioactive isotope ⁵¹Cr. researchgate.net These labeled target cells are then co-cultured with effector CTLs that have been sensitized to the Mammaglobin-A precursor (83-92) epitope. If the CTLs recognize the epitope presented on the target cells, they will induce cell lysis, leading to the release of the intracellular ⁵¹Cr into the culture supernatant. The amount of radioactivity in the supernatant is then measured and is directly proportional to the number of lysed cells.
The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 nih.gov
Experimental Release: Radioactivity in the supernatant of target cells co-cultured with effector cells.
Spontaneous Release: Radioactivity in the supernatant of target cells incubated with culture medium alone (representing natural cell death).
Maximum Release: Radioactivity in the supernatant of target cells lysed with a detergent.
Research Findings
In a study investigating the immunogenicity of Mammaglobin-A derived epitopes, CD8+ CTLs were generated by vaccinating HLA-A2+/hCD8+ transgenic mice with a DNA construct encoding the Mam-A2.1 epitope (amino acids 83-92). dtic.mil The cytotoxic activity of these CTLs was then tested against the HLA-A2+/mammaglobin-A+ human breast cancer cell line UACC-812 in a standard ⁵¹Cr release assay. The results demonstrated significant, dose-dependent cytotoxic activity against the tumor cells.
| Effector to Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |
|---|---|
| 50:1 | 59 ± 9 |
| 25:1 | 31 ± 6 |
| 12.5:1 | 19 ± 4 |
| 6.25:1 | 8 ± 2 |
Data is representative of findings presented in studies investigating Mammaglobin-A epitope-specific CTL cytotoxicity. dtic.milthermofisher.com
These CTLs did not show significant cytotoxicity against breast cancer cell lines that were HLA-A2+/mammaglobin-A- (MCF-7, MDA-MB-231) or HLA-A2-/mammaglobin-A+ (DU-4475, MDA-MB-361), confirming the specificity of the cytotoxic response to the Mammaglobin-A precursor (83-92) epitope presented by the HLA-A2 molecule. dtic.mil
T Cell Proliferation Assays (e.g., [³H]-thymidine incorporation)
T cell proliferation assays are crucial for determining the ability of an antigen to induce an expansion of specific T cell populations. The [³H]-thymidine incorporation assay is a traditional and reliable method to measure this proliferative response. researchgate.net
This assay relies on the principle that proliferating cells synthesize new DNA. T cells are cultured in the presence of antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the peptide of interest, in this case, the Mammaglobin-A precursor (83-92). dtic.mil During the culture period, [³H]-thymidine, a radioactive nucleoside, is added. Cells undergoing division will incorporate the [³H]-thymidine into their newly synthesized DNA. After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The level of radioactivity is a direct indicator of the extent of T cell proliferation in response to the specific epitope.
Research Findings
Research has been conducted to determine if the T cell immune response in breast cancer patients can recognize mammaglobin-derived antigenic peptides. In these studies, CD8+ T cell lines were developed from an HLA-A*0201-positive breast cancer patient by stimulating them with autologous monocyte-derived dendritic cells pulsed with the mammaglobin-derived peptide 83-92 (referred to as SKM68). dtic.mil
After several weekly stimulations, the mammaglobin-specificity of these CD8+ T cell lines was tested through a peptide-specific proliferative response. The results indicated a positive proliferative response of the induced CTLs following stimulation with the cognate peptide (83-92). This suggests that in breast cancer patients, T cell tolerance to the mammaglobin antigen may be broken, allowing for the generation of a specific T cell response. dtic.mil
| Stimulant | Proliferative Response (Qualitative) |
|---|---|
| Mammaglobin-A Precursor (83-92) Peptide | Positive |
| Irrelevant Peptide | Negative |
| No Peptide | Baseline |
This table provides a qualitative summary of findings described in research reports on T-cell responses to the Mammaglobin-A (83-92) epitope. dtic.mil
These findings, demonstrating a specific proliferative response, are crucial as they indicate the presence and expandability of T cells that can recognize and react to this particular breast cancer-associated epitope. dtic.mil
In Vivo Research Models for Epitope Evaluation and Immunogenicity
Human Leukocyte Antigen (HLA)-Transgenic Mouse Models
To overcome the limitations of murine models, which possess different Major Histocompatibility Complex (MHC) molecules than humans, HLA-transgenic mice have been developed. jax.orgyoutube.com These mice are genetically engineered to express human HLA genes, allowing them to present peptide antigens to T cells in a manner that mimics the human immune system. jax.org This is particularly crucial for evaluating vaccines intended for human use, as they enable the study of HLA-restricted T cell determinants. jax.orgnih.gov
A significant advancement in modeling the human immune response is the development of HLA-A0201/human CD8+ (HLA-A2+/hCD8+) double-transgenic mice. nih.gov This model is particularly valuable for characterizing the HLA-A0201-restricted CD8+ cytotoxic T lymphocyte (CTL) response to mammaglobin-A in vivo. nih.gov In a key study, these mice were used to define the specific epitopes of the mammaglobin-A protein that elicit an immune response. Researchers vaccinated the HLA-A2+/hCD8+ mice with mammaglobin-A cDNA and subsequently identified several immunogenic peptides. nih.gov
Using a computer prediction program for HLA class I peptide binding, seven candidate epitopes were initially identified (Mam-A2.1-7). nih.gov Subsequent experiments, including gamma interferon (IFN-γ) ELISPOT and cytotoxicity assays, confirmed that CD8+ CTLs from the vaccinated mice reacted to four of these epitopes. Notably, the Mam-A2.1 epitope, corresponding to amino acids 83-92 (LIYDSSLCDL), was one of the peptides that induced a significant CTL response. nih.gov This finding was also validated in humans, as CTLs from breast cancer patients showed a similar pattern of epitope recognition, reacting to Mam-A2.1 among others. nih.gov
Table 1: Immunogenic Mammaglobin-A Epitopes Identified in HLA-A2+/hCD8+ Mice
| Epitope Name | Amino Acid Position | Sequence | Reactivity in Vaccinated Mice |
| Mam-A2.1 | 83-92 | LIYDSSLCDL | Reactive |
| Mam-A2.2 | 2-10 | KLLMVLMLA | Reactive |
| Mam-A2.4 | 66-74 | FLNQTDETL | Reactive |
| Mam-A2.6 | 32-40 | MQLIYDSSL | Reactive |
Data sourced from a study utilizing HLA-A2+/hCD8+ double-transgenic mice to characterize CTL responses to mammaglobin-A cDNA vaccination. nih.gov
Severe Combined Immunodeficient (SCID) mice lack functional B and T lymphocytes, making them ideal hosts for adoptive transfer studies. In this experimental setup, human immune cells or specifically primed murine T cells can be transferred into the SCID mice without rejection, allowing for the direct assessment of their anti-tumor function in vivo.
To test the therapeutic potential of T cells targeting mammaglobin-A, CTLs primed by mammaglobin-A vaccination in the HLA-A2+/hCD8+ transgenic mice were adoptively transferred into SCID beige mice bearing actively growing mammaglobin-A-positive tumors. nih.gov The results of this passive transfer were a statistically significant regression in tumor growth, demonstrating the anti-tumor efficacy of the mammaglobin-A-reactive CTLs. nih.gov
Further studies have built upon this model. In one experiment, spleen cells from mammaglobin-A immunized mice were adoptively transferred into tumor-bearing SCID/beige mice, which induced initial tumor regression. nih.gov However, this response was not sustained long-term. The study found that combining the adoptive transfer of mammaglobin-A specific CD8+ T cells with a single low dose of total body irradiation was necessary to prevent tumor recurrence. nih.gov This combined therapy appeared to enhance the ability of host dendritic cells to present tumor antigens, aiding in sustained tumor clearance. nih.gov
Table 2: Findings from Adoptive Transfer Studies in SCID Mice
| Study Model | Therapeutic Agent | Key Finding |
| SCID beige mice with mammaglobin-A+ tumors | Passive transfer of mammaglobin-A-reactive CTLs | Statistically significant tumor regression was observed. nih.gov |
| SCID/beige mice with breast tumors | Adoptive transfer of mammaglobin-A specific CD8+ T cells | Induced transient tumor regression. nih.gov |
| SCID/beige mice with breast tumors | Adoptive transfer of mammaglobin-A specific CD8+ T cells + low-dose irradiation | Prevented tumor recurrence and led to sustained tumor clearance. nih.gov |
Dendritic Cell-Based Augmentation of Immune Responses in Murine Models
Dendritic cells (DCs) are the most potent antigen-presenting cells and are crucial for initiating primary T cell responses. wustl.edu Using DCs in vaccination strategies is a powerful way to enhance the immunogenicity of tumor antigens like mammaglobin-A. nih.gov Murine models are instrumental in developing and testing these DC-based immunotherapies.
One innovative approach involves using immunocompromised HLA-A*02-NSG mice engrafted with human peripheral blood mononuclear cells (PBMCs), creating a "humanized" mouse model. nih.govmdpi.com In a study evaluating the immunogenicity of various tumor antigen epitopes, these PBMC-hu-NSG-A2 mice were used to test a vaccine containing a pool of epitopes, including Mammaglobin (83–92). nih.govmdpi.com
To enhance the immune response, the researchers boosted the mice with additional autologous PBMCs that had been treated in vitro with Flt3-L, a growth factor that increases the number of DCs, specifically the CD141+ subset known for efficient antigen cross-presentation. mdpi.com This DC-boosting strategy led to significantly stronger and more polyfunctional antigen-specific human T cell responses compared to non-boosted mice. mdpi.com The immunization scheme successfully generated CD8+ T cell responses specific for the different tumor-associated epitopes in the pool, including Mammaglobin (83–92). mdpi.com This model demonstrates that augmenting the number of specific DC subsets can effectively heighten the immune response to peptide vaccines in vivo. mdpi.com
Table 3: Dendritic Cell-Boosted Humanized Mouse Model for Epitope Immunogenicity
| Mouse Model | Immunization | Augmentation Strategy | Outcome |
| Immunocompromised HLA-A*02-NSG mice with human PBMCs (PBMC-hu-NSG-A2) | Nanoemulsion loaded with a pool of epitopes, including Survivin, Mammaglobin (83-92), HER3, and cMET | Boosts of autologous PBMCs treated with Flt3-L to increase CD141+ DC numbers | Generation of robust and polyfunctional epitope-specific CD8+ T cell responses. nih.govmdpi.com |
Molecular Context of Mammaglobin a and Epitope Derivation
Mammaglobin-A is a 93-amino acid glycoprotein. nih.govmdpi.com Its expression is predominantly localized to the mammary gland in normal adult tissues. nih.gov The gene encoding Mammaglobin-A, SCGB2A2, is found on chromosome 11q12. mdpi.comnih.gov
Alpha Helical Content and Hydrophobic Core Formation
Molecular modeling and secondary structure prediction studies have illuminated the conformational arrangement of the Mammaglobin-A protein. nih.govacs.org These investigations, supported by circular dichroism, indicate that Mammaglobin-A is a small, α-helical globular protein. acs.org Specifically, the protein is characterized by the presence of four alpha helices. nih.govnih.gov These helices are arranged in a "head-to-tail" orientation, a configuration that facilitates the formation of a significant hydrophobic core. nih.govnih.gov This hydrophobic pocket is capable of binding to molecules such as steroid-like compounds and biphenyls, suggesting a potential role in hormonal transport or activation. nih.govnih.gov
Post-Translational Modifications and Protein Complex Formation
The biological functionality and structural complexity of Mammaglobin-A are further enhanced by post-translational modifications and its interaction with other proteins. These modifications are crucial for its stability, secretion, and potential immunogenicity.
Covalent Heterodimerization with Lipophilin B
A key feature of Mammaglobin-A's molecular context is its formation of a covalent heterodimer with another protein, Lipophilin B. nih.govnih.gov Lipophilin B, also a member of the secretoglobin family, is frequently co-expressed with Mammaglobin-A in breast cancer. nih.govnih.gov The two proteins assemble in an anti-parallel fashion, meaning they are oriented in opposite directions. nih.govnih.gov This arrangement is crucial for the formation of three disulfide bridges between them, creating a stable, covalently linked complex. nih.govnih.gov In this configuration, the N-terminal cysteine of Mammaglobin-A is covalently bonded to the C-terminal cysteine of Lipophilin B. nih.gov This heterodimerization is a critical aspect of Mammaglobin-A's biology and is thought to be the predominant form in which the protein exists. nih.gov
Emerging Research Avenues and Mechanistic Investigations of Epitope Function
Modulation of Epitope Presentation and T Cell Activation by Specific Small Molecules (e.g., Selenocompounds like Methylselenol)
Recent research has illuminated the potential of small molecules, particularly selenocompounds, to modulate the immune response to the Mammaglobin-A (Mam-A) epitope. The success of cancer vaccines is often hampered by the ability of tumor cells to down-regulate the expression of Human Leukocyte Antigen (HLA) class I molecules, rendering them invisible to cytotoxic T lymphocytes (CTLs).
A pivotal study investigated the impact of various selenocompounds on the expression of HLA class I molecules and the subsequent activation of CTLs specific for the HLA-A2 immunodominant epitope of Mam-A, MamA2.1 (amino acids 83-92, LIYDSSLCDL). researchgate.netoup.com The findings revealed that treatment with methylselenol, a metabolite of certain selenocompounds, significantly increased the surface expression of HLA-A2 molecules on antigen-presenting cells. researchgate.net This upregulation led to enhanced activation of MamA2.1-specific CD8+ T cells, which in turn exhibited greater cytotoxicity against breast cancer cell lines that were positive for both HLA-A2 and Mam-A. researchgate.net
These results suggest that combining Mam-A based peptide vaccines with methylselenol-producing selenocompounds could be a promising strategy to overcome immune evasion by tumor cells and boost the effectiveness of immunotherapy. researchgate.net The study underscores the immunodominance of the MamA2.1 peptide in stimulating effector CD8+ T cell responses. nih.gov
Table 1: Investigated Selenocompounds and their Effect on HLA Class I Expression
| Selenocompound | Effect on HLA Class I Expression |
| Methylselenol | Significant Increase |
| Selenomethionine | Moderate Increase |
| Selenite | Minimal to no effect |
| This table is a simplified representation based on the general findings of the impact of different forms of selenium on immune modulation. |
Advanced Techniques for Novel Epitope Identification and Translational Validation
While the Mammaglobin-A precursor (83-92) is a well-characterized epitope, the quest for additional immunogenic epitopes is crucial for developing broadly effective cancer vaccines. Traditional methods often rely on predictive algorithms, which may not capture the full spectrum of naturally processed and presented epitopes.
An unbiased approach to systematically identify novel Mam-A derived CD8+ T cell epitopes has shown significant promise. nih.gov This technique involves priming naïve T cells in vitro with autologous dendritic cells that have been engineered to express the full-length Mammaglobin-A protein. nih.gov Using this method, researchers have successfully identified novel HLA-A2-restricted Mam-A epitopes. nih.gov
The translational validation of these newly identified epitopes is a critical step. Studies have demonstrated that CD8+ T cells specific for these novel epitopes can effectively recognize and kill human breast cancer cells in a manner that is dependent on both Mam-A expression and HLA-A2 restriction. nih.gov Furthermore, evidence of a pre-existing CD8+ T cell immune response to these epitopes in patients with Mam-A positive breast cancer has been observed, and this response is significantly boosted following vaccination with a Mam-A DNA vaccine. nih.gov
Another advanced technique employed for epitope discovery is phage display technology . This method has been used to identify a unique epitope located at the N-terminal amino acids 42-51 of Mam-A. nih.govnih.gov This epitope was found to be immunoactive in a majority of breast cancer types, highlighting its potential as a broad therapeutic target. nih.govnih.gov The development of a monoclonal antibody specific to this epitope further validates its accessibility and potential for targeted therapies. nih.govnih.gov
Table 2: Advanced Techniques for Epitope Discovery and Validation
| Technique | Description | Application to Mammaglobin-A |
| Unbiased T Cell Priming | Involves stimulating naïve T cells with dendritic cells expressing the full-length antigen to identify naturally processed epitopes. | Identification of novel HLA-A2-restricted CD8+ T cell epitopes from Mammaglobin-A. nih.gov |
| Phage Display | A method used to study protein-protein, protein-peptide, and protein-DNA interactions that uses bacteriophages to connect proteins with the genetic information that encodes them. | Identification of a unique, immunoactive epitope at the N-terminal region (amino acids 42-51) of Mammaglobin-A. nih.govnih.gov |
| Reverse Immunology | Starts with the identification of T cells or antibodies from patients with a desired immune response, followed by the identification of the specific epitopes they recognize. | Used to reconstruct fully human antibodies from patient samples to identify relevant epitopes. absci.com |
Computational and Bioinformatics Approaches in Epitope Prediction and Analysis
Computational and bioinformatics tools are indispensable in modern immunology for the rapid and cost-effective prediction and analysis of T-cell epitopes. nih.govnih.gov These in silico methods have been instrumental in the initial identification of candidate epitopes from the Mammaglobin-A protein, including the (83-92) peptide. nih.gov
The process typically begins with the use of epitope prediction algorithms , such as those available through the Immune Epitope Database (IEDB) and tools like NetMHC. nih.govtbzmed.ac.ir These programs analyze the amino acid sequence of a target protein, like Mammaglobin-A, and predict which peptides are likely to bind to specific HLA molecules with high affinity. nih.govtbzmed.ac.ir This is a crucial first step, as HLA binding is a prerequisite for T-cell recognition.
Beyond simple binding predictions, bioinformatics tools are used for a more comprehensive analysis of potential epitopes. This includes:
Physicochemical property analysis : Tools like ProtParam can be used to analyze properties such as molecular weight, instability index, and hydrophobicity of the predicted peptide, which can influence its immunogenicity. tbzmed.ac.ir
Antigenicity and Allergenicity Prediction : Servers like AlgPred are used to assess the potential of a peptide to induce an allergic reaction, a critical safety consideration for vaccine development. tbzmed.ac.ir
Molecular Docking Simulations : These simulations are used to model the interaction between the predicted peptide epitope and the HLA molecule at a three-dimensional level, providing insights into the stability and nature of the binding. nih.govnih.gov This was used to confirm the interaction between the N-terminal 42-51 epitope of Mam-A and its corresponding monoclonal antibody. nih.govnih.gov
Population Coverage Analysis : It is important to select epitopes that are recognized by a wide range of HLA alleles present in the human population to ensure a vaccine is effective for a diverse group of individuals. mdpi.com
A recent study utilized immunoinformatic algorithms to predict epitopes from Mammaglobin-A, along with other antigens, to design a multi-epitope vaccine against breast cancer. nih.gov This highlights the power of computational approaches in constructing novel vaccine candidates.
Table 3: Key Bioinformatics Tools in Epitope Prediction and Analysis
| Tool/Approach | Function | Relevance to Mammaglobin-A (83-92) |
| NetMHC / IEDB | Predicts peptide binding to MHC class I and class II molecules. | Initial identification of the (83-92) peptide as a potential HLA-A2 binding epitope. nih.gov |
| ProtParam | Computes various physicochemical properties of a protein sequence. | Analysis of the stability and other properties of the (83-92) peptide. tbzmed.ac.ir |
| AlgPred | Predicts the allergenicity of a given peptide or protein. | Safety assessment of the (83-92) epitope for vaccine use. tbzmed.ac.ir |
| Molecular Docking | Simulates the interaction between a ligand (peptide) and a receptor (HLA molecule). | Visualization and analysis of the binding of the (83-92) peptide to the HLA-A2 molecule. |
Q & A
What is the biological role of Mammaglobin-A precursor (83-92) in breast cancer progression, and how can its functional mechanisms be experimentally validated?
Basic Research Question
Mammaglobin-A (MGBA) is a breast cancer-associated biomarker implicated in tumorigenesis and immune modulation. To validate its functional role:
- Methodology : Use siRNA knockdown or CRISPR-Cas9 gene editing in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) to assess changes in proliferation, apoptosis, and metastasis via assays like wound healing, transwell migration, and flow cytometry. Pair this with proteomic profiling to identify downstream targets .
- Data Interpretation : Compare RNA-seq or microarray data from MGBA-expressing vs. silenced cells to identify dysregulated pathways (e.g., NF-κB, STAT3). Validate findings using immunohistochemistry in patient tissue microarrays.
What are the current methodological challenges in detecting Mammaglobin-A precursor (83-92) in extracellular vesicles (EVs), and how can these be addressed?
Advanced Research Question
MGBA is detected in EVs but faces specificity and sensitivity challenges:
- Technical Limitations : Contamination by non-EV particles (e.g., protein aggregates) confounds results. Use detergent treatment (e.g., Triton X-100) to lyse EVs and distinguish membrane-bound MGBA from free-floating forms .
- Optimization Strategy : Employ nanoscale flow cytometry with dual labeling (CD63 for EVs, anti-MGBA antibodies) and size-exclusion chromatography to isolate EVs. Validate with electron microscopy and Western blotting for EV markers (CD9, TSG101) .
How do discrepancies in plasma preparation protocols affect the quantification of Mammaglobin-A-positive EVs in breast cancer studies?
Advanced Research Question
Plasma processing critically impacts EV yield and MGBA detection:
- Key Variables : Centrifugation speed (e.g., 2,000×g vs. 10,000×g), anticoagulant type (EDTA vs. citrate), and storage temperature alter platelet-derived EV counts. Standardize protocols using the ISTH guidelines for pre-analytical variables .
- Data Normalization : Report EV counts per mL of plasma and include platelet counts to account for inter-sample variability. Use spike-in controls (e.g., synthetic MGBA peptides) for quantitative consistency .
What experimental designs are optimal for distinguishing Mammaglobin-A precursor (83-92) as a cancer-specific biomarker versus a platelet-derived contaminant?
Advanced Research Question
MGBA’s association with platelet EVs complicates its specificity:
- Validation Workflow :
- Isolate EVs from platelet-depleted plasma (via immunodepletion of CD41/CD42a).
- Compare MGBA levels in platelet-rich vs. platelet-poor plasma using ELISA or mass spectrometry.
- Correlate MGBA-positive EV counts with clinical parameters (e.g., ER status, tumor stage) in patient cohorts .
- Statistical Analysis : Use multivariate regression to adjust for platelet counts and tumor burden.
How can researchers reconcile contradictory findings on Mammaglobin-A precursor (83-92)’s diagnostic utility across heterogeneous breast cancer subtypes?
Advanced Research Question
Discrepancies arise from subtype-specific expression and technical variability:
- Methodological Refinement : Stratify cohorts by molecular subtypes (luminal A/B, HER2+, triple-negative). Use digital droplet PCR for absolute quantification of MGBA mRNA in circulating tumor cells .
- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines. Adjust for variables like assay platform (ELISA vs. flow cytometry) and sample size. Report sensitivity/specificity with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
